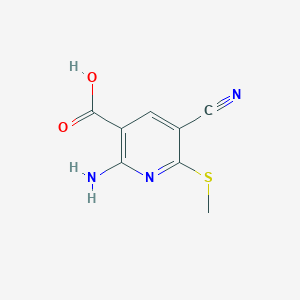![molecular formula C10H13NO2 B8633175 methyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B8633175.png)
methyl 2-[3-(aminomethyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-[3-(aminomethyl)phenyl]acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)phenyl]acetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C9H9COOH+CH3OH→C9H9COOCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
methyl 2-[3-(aminomethyl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce benzyl alcohol derivatives.
科学的研究の応用
methyl 2-[3-(aminomethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of methyl 2-[3-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.
類似化合物との比較
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the aminomethyl group, making it less reactive in certain biological contexts.
Benzeneacetic acid, 3-amino-, methyl ester: Similar structure but without the aminomethyl group, leading to different reactivity and applications.
Benzeneacetic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of an aminomethyl group, resulting in different chemical properties.
Uniqueness
methyl 2-[3-(aminomethyl)phenyl]acetate is unique due to the presence of both the ester and aminomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-[3-(aminomethyl)phenyl]acetate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7,11H2,1H3 |
InChIキー |
SODIELMLQMRCBL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-2-propyl-[1,8]naphthyridine](/img/structure/B8633116.png)








